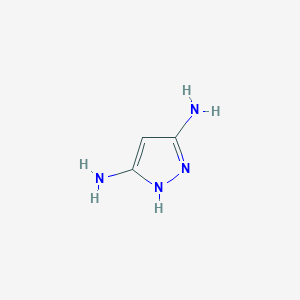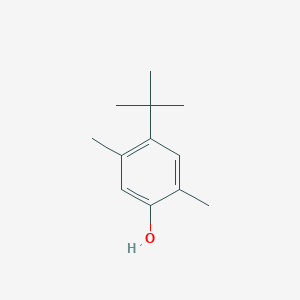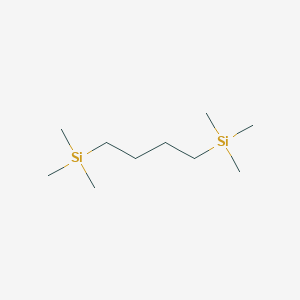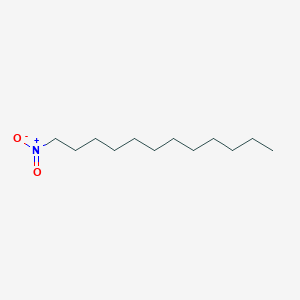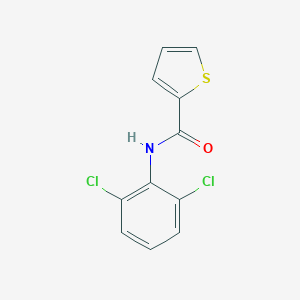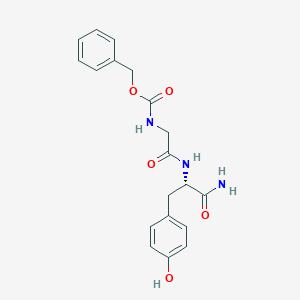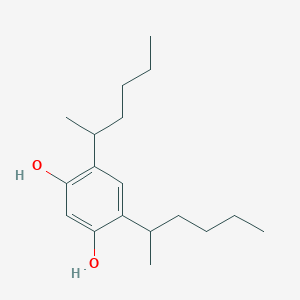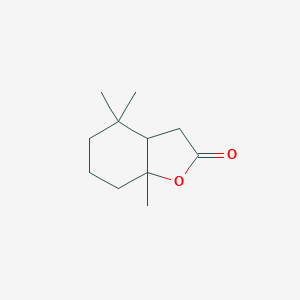
2(3H)-Benzofuranone, hexahydro-4,4,7a-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2(3H)-Benzofuranone, hexahydro-4,4,7a-trimethyl-” is a chemical compound with a complex structure. It is also known as 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene . The molecular formula of this compound is C10H14 . Another similar compound is 7-Isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one .
Molecular Structure Analysis
The molecular structure of “2(3H)-Benzofuranone, hexahydro-4,4,7a-trimethyl-” is intricate. The compound has a molecular weight of 134.2182 . The IUPAC Standard InChIKey for this compound is HANKSFAYJLDDKP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of “2(3H)-Benzofuranone, hexahydro-4,4,7a-trimethyl-” include its molecular weight, which is 134.2182 . The compound’s molecular formula is C10H14 .Scientific Research Applications
Norisoprenoids and Benzofuranone Derivatives
- Researchers isolated a new C11-norisoprenoid derivative and several known norisoprenoids from the brown alga Sargassum naozhouense. Among these was (2R,6S,8S,9S)-hexahydro-2,9-dihydroxy-4,4,8-trimethyl-6-acetyloxy-3(2H)-benzofuranone, which displayed antimicrobial activity against certain resistant strains like Candida albicans and methicillin-resistant Staphylococcus aureus (Peng, Huang, Lin, & Liu, 2018).
Synthesis and Chemical Transformations
- A study on the cyclization of homogeranic acid highlighted the formation of trans- and cis-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone, illustrating the reaction's concerted mechanism (Saito et al., 1978).
- Research into the Lewis acid-mediated synthesis of 2(3H)-benzofuranones demonstrated a new one-step method, underlining the compound's diverse biological activities such as analgesic and anti-inflammatory properties (Babu, Bali, Sakhuja, & Jain, 2007).
Thermodynamic and Mechanistic Studies
- An investigation into the antioxidant properties of benzofuranone-typical compounds, including 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one, revealed their potential as hydrogen-atom-donating antioxidants (Zhu, Zhou, Wang, Li, & Jing, 2011).
- A study on the configurations and conformations of some 3-acetoxy-cis-hexahydro-2(3H)-benzofuranones explored the stereochemistry and conformations of these compounds (Dolmazon & Gelin, 1985).
Synthesis and Application in Fragrance Industry
- Hexahydro-3H-benzofuran-2-one was evaluated for various safety endpoints, such as genotoxicity and skin sensitization, confirming its use in the fragrance industry (Api et al., 2018).
Properties
IUPAC Name |
4,4,7a-trimethyl-3a,5,6,7-tetrahydro-3H-1-benzofuran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSYVKHPYSDDQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)O2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

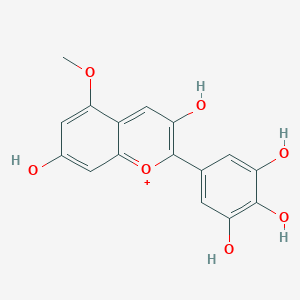

![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)
